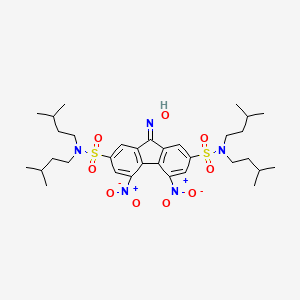
9-(hydroxyimino)-N,N,N',N'-tetrakis(3-methylbutyl)-4,5-dinitro-9H-fluorene-2,7-disulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(HYDROXYIMINO)-N2,N2,N7,N7-TETRAKIS(3-METHYLBUTYL)-4,5-DINITRO-9H-FLUORENE-2,7-DISULFONAMIDE is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyimino, nitro, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(HYDROXYIMINO)-N2,N2,N7,N7-TETRAKIS(3-METHYLBUTYL)-4,5-DINITRO-9H-FLUORENE-2,7-DISULFONAMIDE involves multiple steps, starting with the preparation of the fluorene core The nitro groups are introduced via nitration reactions using nitric acid and sulfuric acid The sulfonamide groups are formed by reacting the corresponding sulfonyl chloride with an amine under basic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for nitration and sulfonation steps, as well as the use of catalysts to improve reaction efficiency. Purification of the final product would involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
9-(HYDROXYIMINO)-N2,N2,N7,N7-TETRAKIS(3-METHYLBUTYL)-4,5-DINITRO-9H-FLUORENE-2,7-DISULFONAMIDE undergoes various types of chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The sulfonamide groups can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
9-(HYDROXYIMINO)-N2,N2,N7,N7-TETRAKIS(3-METHYLBUTYL)-4,5-DINITRO-9H-FLUORENE-2,7-DISULFONAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the study of various chemical reactions and mechanisms.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where enzyme inhibition is a key factor.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 9-(HYDROXYIMINO)-N2,N2,N7,N7-TETRAKIS(3-METHYLBUTYL)-4,5-DINITRO-9H-FLUORENE-2,7-DISULFONAMIDE involves its interaction with various molecular targets. The hydroxyimino and nitro groups can participate in redox reactions, while the sulfonamide groups can form hydrogen bonds with proteins or enzymes, leading to inhibition or modulation of their activity. The 3-methylbutyl groups provide hydrophobic interactions that can enhance binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
- 9-HYDROXYIMINO-2,5,7-TRINITRO-9H-FLUORENE-4-CARBOXYLIC ACID 3-METHYL-BUTYL ESTER
- 4-Hydroxy-2-quinolones
Uniqueness
9-(HYDROXYIMINO)-N2,N2,N7,N7-TETRAKIS(3-METHYLBUTYL)-4,5-DINITRO-9H-FLUORENE-2,7-DISULFONAMIDE is unique due to its combination of multiple functional groups, which allows for a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C33H49N5O9S2 |
|---|---|
Molecular Weight |
723.9 g/mol |
IUPAC Name |
9-hydroxyimino-2-N,2-N,7-N,7-N-tetrakis(3-methylbutyl)-4,5-dinitrofluorene-2,7-disulfonamide |
InChI |
InChI=1S/C33H49N5O9S2/c1-21(2)9-13-35(14-10-22(3)4)48(44,45)25-17-27-31(29(19-25)37(40)41)32-28(33(27)34-39)18-26(20-30(32)38(42)43)49(46,47)36(15-11-23(5)6)16-12-24(7)8/h17-24,39H,9-16H2,1-8H3 |
InChI Key |
NXWNSNUKCYBKLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN(CCC(C)C)S(=O)(=O)C1=CC2=C(C(=C1)[N+](=O)[O-])C3=C(C2=NO)C=C(C=C3[N+](=O)[O-])S(=O)(=O)N(CCC(C)C)CCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11697646.png)
![3-(2,5-Dimethoxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11697651.png)
![2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11697653.png)
![(5E)-3-(3-Chlorophenyl)-5-{[5-(2,3-dichlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11697658.png)
![N'-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide](/img/structure/B11697660.png)
![2-{(2Z)-2-[3-(4-nitrophenyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzonitrile](/img/structure/B11697666.png)
![(4E)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697668.png)
![3-[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide](/img/structure/B11697674.png)
![(4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697679.png)
![(5E)-5-[3,5-diiodo-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11697682.png)
![1-Imidazolidineacetamide, N-[5-[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]-alpha-(2,2-dimethyl-1-oxopropyl)-2,5-dioxo-3-(phenylmethyl)-](/img/structure/B11697685.png)

![methyl 5-(5-{(Z)-[1-(4-bromophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)-2-chlorobenzoate](/img/structure/B11697693.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11697704.png)
